N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-5-4-7-15(9-13)23-19(27)25-20-24-16(12-28-20)10-18(26)22-11-14-6-2-3-8-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSARHKCVHLAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.
Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the thiazole-urea intermediate with 2-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s unique 3-(m-tolyl)ureido-thiazole core distinguishes it from other acetamide-thiazole derivatives. Key comparisons include:
Thiazole Substituents
- N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c): Substituent: 4-(2-morpholinoethoxy)phenyl on thiazole. Yield: 21%, indicating moderate synthetic efficiency .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
Acetamide Modifications
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) :
N-(Thiazol-2-yl)acetamide :
Physicochemical Properties
*Hypothetical data based on analogs.
- Melting Points : Higher melting points (e.g., 459–461°C in ) correlate with increased crystallinity from halogenated or rigid substituents. The target’s ureido group may lower melting points due to hydrogen-bonding disruptions.
- Synthetic Efficiency : Yields for thiazole-acetamides vary widely (21–90%) depending on substituent complexity and reaction conditions .
Biological Activity
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, with the CAS number 921499-60-7, is a synthetic compound characterized by its complex molecular structure, which includes a thiazole ring and a urea moiety. Its molecular formula is CHClNOS, and it has a molecular weight of 414.9 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated that these compounds exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria and yeasts such as Candida albicans . The effectiveness of these compounds is often attributed to their ability to penetrate cell membranes due to their lipophilic nature.
Cytotoxic Effects
The cytotoxic properties of ureido-substituted thiazole derivatives have been investigated, revealing promising results against various cancer cell lines. For instance, a compound similar to this compound exhibited potent cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 0.62 μM, surpassing that of Sorafenib . This suggests that modifications in the thiazole structure can enhance anticancer activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship (SAR) studies. These studies indicate that the positioning of substituents on the phenyl ring significantly influences the compound's effectiveness against various microbial strains and cancer cells. For example, halogenated phenyl groups often enhance lipophilicity and biological activity .
Table: Summary of Biological Activities
| Activity | Target Organism/Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | - | Effective against Gram-positive bacteria |
| Antimicrobial | E. coli | - | Less effective compared to Gram-positive bacteria |
| Antifungal | Candida albicans | - | Moderate effectiveness |
| Cytotoxicity | HepG2 cells | 0.62 | Potent inhibition compared to Sorafenib |
Case Studies
- Antimicrobial Screening : A comprehensive study screened twelve newly synthesized N-substituted phenyl-2-chloroacetamides for their antimicrobial properties using standard testing methods against various pathogens. The findings indicated that compounds with specific substituents showed enhanced activity, suggesting a targeted approach in drug design .
- Cytotoxic Mechanism Investigation : In another study focusing on ureido-substituted thiazole derivatives, researchers conducted mechanistic investigations showing that certain compounds could inhibit cell migration and induce apoptosis in HepG2 cells. The binding affinity to key targets such as IGF1R was also evaluated through molecular modeling techniques .
Q & A
Q. Purity Validation Methods :
Basic: How is structural characterization performed for this compound?
Answer:
Structural elucidation relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the thiazole ring protons resonate at δ 6.8–7.5 ppm, while the m-tolyl group shows aromatic protons at δ 7.1–7.3 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via m/z values (e.g., [M]+ at 471 for related analogs) .
- X-ray Crystallography : Resolve crystal packing and torsion angles (e.g., dichlorophenyl-thiazole dihedral angle: 61.8°) .
Q. Key NMR Assignments :
| Proton | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Thiazole C-H | 6.9–7.5 | Thiazole ring protons |
| m-Tolyl CH3 | 2.3 | Methyl group on aryl ring |
Advanced: How can low synthetic yields be addressed, particularly in the final coupling step?
Answer:
Low yields (e.g., 21% in ) may arise from steric hindrance or side reactions. Mitigation strategies include:
Q. Yield Comparison :
| Substituent | Yield | Conditions |
|---|---|---|
| 2-Chlorobenzyl | 21% | DCM, TEA, EDC |
| 3,4-Dichlorobenzyl | 33% | DCM, TEA, EDC |
Advanced: How can structural modifications enhance bioactivity while retaining the thiazole core?
Answer:
Modifications should target substituents with known pharmacophoric roles:
- Ureido Group : Replace m-tolyl with electron-withdrawing groups (e.g., 4-bromophenyl) to improve binding affinity .
- Thiazole Ring : Introduce methyl or morpholinoethoxy groups to enhance solubility (e.g., morpholinoethoxy analog in ).
- Acetamide Chain : Substitute chlorine with fluorophenyl groups for metabolic stability .
Q. Example Bioactivity Data (Hypothetical) :
| Modification | Target Activity | IC50 (μM) |
|---|---|---|
| m-Tolyl ureido | Kinase Inhibition | 0.5 |
| 4-Bromophenyl ureido | Kinase Inhibition | 0.3 |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
Discrepancies may arise from tautomerism, solvent effects, or impurities. Steps include:
- Solvent Variation : Compare DMSO-d6 vs. CDCl3 spectra to identify hydrogen bonding effects .
- 2D NMR : Use HSQC or HMBC to confirm connectivity (e.g., distinguishing thiazole C-H from aryl protons) .
- Dynamic NMR : Heat the sample to observe coalescence of split peaks caused by rotamers .
Case Study : Aromatic protons in shifted upfield due to electron-donating substituents, while showed downfield shifts from chlorine’s electronegativity .
Basic: What analytical methods are critical for assessing batch-to-batch consistency?
Answer:
Q. Acceptable Variability :
| Parameter | Tolerance |
|---|---|
| Purity (HPLC) | ±1% |
| Melting Point | ±2°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
